molecular formula C21H21BrN4O4 B10940510 4-[({3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]-N,1-dimethyl-1H-pyrazole-3-carboxamide

4-[({3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10940510
M. Wt: 473.3 g/mol
InChI Key: NJYCIIMNNDCOOF-UHFFFAOYSA-N
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Description

4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group, a methoxybenzoyl group, and a pyrazole carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy group.

    Introduction of the methoxybenzoyl group: The bromophenoxy intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to introduce the methoxybenzoyl group.

    Coupling with the pyrazole carboxamide: The final step involves the coupling of the intermediate with N,1-dimethyl-1H-pyrazole-3-carboxamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenoxy group can be reduced to form a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and methoxybenzoyl groups may facilitate binding to these targets, while the pyrazole carboxamide moiety can modulate the compound’s activity. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde
  • 4-[(2-bromophenoxy)methyl]-3-fluorobenzamide
  • Methyl 4-(4-bromophenoxy)benzoate

Uniqueness

4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrazole carboxamide moiety, in particular, sets it apart from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C21H21BrN4O4

Molecular Weight

473.3 g/mol

IUPAC Name

4-[[3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl]amino]-N,1-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C21H21BrN4O4/c1-23-21(28)19-16(11-26(2)25-19)24-20(27)13-8-9-17(29-3)14(10-13)12-30-18-7-5-4-6-15(18)22/h4-11H,12H2,1-3H3,(H,23,28)(H,24,27)

InChI Key

NJYCIIMNNDCOOF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C=C1NC(=O)C2=CC(=C(C=C2)OC)COC3=CC=CC=C3Br)C

Origin of Product

United States

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